molecular formula C16H14F3NO3 B279797 4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide

カタログ番号: B279797
分子量: 325.28 g/mol
InChIキー: NIIRDXVXXHGBOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide, also known as DFN-15, is a small molecule drug that has shown potential in the treatment of various types of cancer. It belongs to the class of benzamide compounds and has a molecular weight of 367.36 g/mol.

作用機序

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide exerts its anti-cancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and maintenance, and its inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide has several advantages for use in lab experiments, including its high purity and yield, favorable pharmacokinetic profile, and well-established mechanism of action. However, its limitations include the need for further preclinical and clinical studies to establish its safety and efficacy in humans.

将来の方向性

There are several future directions for the development of 4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide, including the optimization of its chemical structure to improve its potency and selectivity, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other chemotherapeutic agents. Additionally, further preclinical and clinical studies are needed to establish the safety and efficacy of this compound in humans and to determine its optimal dosing regimen.

合成法

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide can be synthesized by a multistep process involving the reaction of 4-fluoro-2-methylphenol with 4-chloro-3-methoxybenzoic acid, followed by the reaction of the resulting compound with difluoromethoxyamine hydrochloride. The final step involves the reaction of the resulting compound with thionyl chloride and methanol to obtain this compound in high yield and purity.

科学的研究の応用

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, in preclinical studies.

特性

分子式

C16H14F3NO3

分子量

325.28 g/mol

IUPAC名

4-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H14F3NO3/c1-9-7-11(17)4-5-12(9)20-15(21)10-3-6-13(23-16(18)19)14(8-10)22-2/h3-8,16H,1-2H3,(H,20,21)

InChIキー

NIIRDXVXXHGBOG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

正規SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。